molecular formula C9H10S3 B14687574 2-Phenyl-1,3,5-trithiane CAS No. 34131-04-9

2-Phenyl-1,3,5-trithiane

Cat. No.: B14687574
CAS No.: 34131-04-9
M. Wt: 214.4 g/mol
InChI Key: LZGWUGFGHZEMMQ-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,5-trithiane is a specialized heterocyclic building block of significant interest in organic synthesis. This compound belongs to the class of trithianes, which are cyclic trimers of thioformaldehyde and function as versatile masked equivalents of carbonyl compounds . Researchers utilize such trithiane derivatives as pivotal intermediates for the introduction of complex molecular fragments. The core research value of this compound lies in its application as a synthetic precursor. The structure can be deprotonated at the carbon alpha to the sulfur atoms using strong bases such as organolithium reagents, generating a nucleophilic anion . This anion subsequently reacts with a wide range of electrophiles, including alkyl halides, carbonyl compounds (ketones and aldehydes), and epoxides . Following alkylation, the trithiane ring can be hydrolyzed to unveil a carbonyl group, effectively allowing the reagent to serve as a template for aldehyde synthesis . This methodology is a powerful tool for the controlled chain elongation of complex molecules. Similar 1,3-dithiane and trithiane systems are also employed as precursors in the preparation of various organosulfur reagents and can participate in polymerization reactions to form materials like poly(methylene sulfide) . The conformational properties of the trithiane ring system can influence the outcome of its reactions, adding a layer of stereochemical control for advanced synthetic applications . This product is intended for research and laboratory use only. It is strictly for use in professional laboratory settings and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34131-04-9

Molecular Formula

C9H10S3

Molecular Weight

214.4 g/mol

IUPAC Name

2-phenyl-1,3,5-trithiane

InChI

InChI=1S/C9H10S3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-5,9H,6-7H2

InChI Key

LZGWUGFGHZEMMQ-UHFFFAOYSA-N

Canonical SMILES

C1SCSC(S1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 1,3,5 Trithiane and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 2-phenyl-1,3,5-trithiane by assembling the heterocyclic ring from smaller, sulfur-containing precursors and a phenyl-bearing aldehyde.

Trimerization of Thioaldehydes and Thioketones to 1,3,5-Trithianes

A fundamental approach to forming the 1,3,5-trithiane (B122704) ring system is the acid-catalyzed trimerization of thioaldehydes or thioketones. wikipedia.org Thioaldehydes are generally unstable and readily trimerize to form the more stable 1,3,5-trithiane ring. In the case of this compound, the precursor would be thiobenzaldehyde. The trimerization of thiobenzaldehyde would yield 2,4,6-triphenyl-1,3,5-trithiane, a symmetrically substituted derivative. sigmaaldrich.com The general mechanism involves the protonation of the sulfur atom of the thioaldehyde, followed by nucleophilic attack of another thioaldehyde molecule, and subsequent cyclization of three units to form the six-membered ring.

Similarly, thioketones can undergo trimerization to produce hexa-substituted 1,3,5-trithianes. For instance, thioacetone (B1215245) trimerizes to form 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane. wikipedia.org This method is particularly useful for generating symmetrically substituted trithianes.

Routes to Substituted 1,3,5-Trithianes from Aldehydes and Bis(trimethylsilyl)sulfide

An alternative direct synthesis involves the reaction of aldehydes with a sulfur source like bis(trimethylsilyl)sulfide in the presence of a catalyst. This method provides a pathway to variously substituted 1,3,5-trithianes. unifi.it For example, reacting an aldehyde with bis(trimethylsilyl)sulfide in acetonitrile (B52724), catalyzed by cobalt(II) chloride hexahydrate or trimethylsilyl (B98337) trifluoromethanesulfonate, can yield the corresponding 1,3,5-trithiane. unifi.it To synthesize this compound using this approach, benzaldehyde (B42025) would be the required starting aldehyde.

The reaction proceeds under mild conditions and offers a versatile route to both symmetrically and unsymmetrically substituted trithianes, depending on the starting aldehyde or mixture of aldehydes used.

Functionalization of 1,3,5-Trithiane Core

Functionalization of the parent 1,3,5-trithiane ring is a powerful and widely used strategy for introducing substituents at the C2 position, including a phenyl group. This approach often involves the generation of a nucleophilic center on the trithiane ring.

Deprotonation and Alkylation Strategies: The Corey-Seebach Methodology for 2-Substituted-1,3,5-Trithianes

The Corey-Seebach reaction is a cornerstone of this functionalization strategy, utilizing the concept of "umpolung" or reactivity inversion. wikipedia.orgorganic-chemistry.org The protons on the carbon atoms of the 1,3,5-trithiane ring are acidic enough to be removed by a strong base, such as n-butyllithium. wikipedia.orgchemeurope.com This deprotonation generates a 2-lithio-1,3,5-trithiane intermediate, which is a potent nucleophile. wikipedia.orgresearchgate.net

This nucleophilic anion can then react with various electrophiles in an alkylation reaction to introduce a substituent at the C2 position. wikipedia.orgwikipedia.org While the classic Corey-Seebach reaction often refers to 1,3-dithianes, the same principle applies to 1,3,5-trithiane. synarchive.comuwindsor.ca The resulting 2-substituted-1,3,5-trithiane can then be hydrolyzed to yield an aldehyde, making the trithiane a masked formyl group. wikipedia.orgchemeurope.com

Table 1: Examples of Electrophiles Used in Corey-Seebach Type Reactions with Lithiated Dithianes

Electrophile Class Specific Example Resulting Product Type
Alkyl Halides Methyl Iodide 2-Alkyl-1,3,5-trithiane
Epoxides Ethylene Oxide 2-(2-Hydroxyethyl)-1,3,5-trithiane
Aldehydes/Ketones Acetone (B3395972) 2-(1-Hydroxy-1-methylethyl)-1,3,5-trithiane

Introduction of Phenyl Substituents via Organolithium Reagents

To specifically synthesize this compound, an alternative to alkylation with a phenyl-containing electrophile is the direct reaction of the 1,3,5-trithiane with a phenyl-donating organometallic reagent. While direct phenylation of the unsubstituted ring is not the typical approach, the reaction of 2-lithio-1,3,5-trithiane with an electrophile containing a phenyl group would be a viable strategy.

A more direct conceptual route, though less commonly cited for this specific product, would involve the reaction of a suitable precursor with phenyllithium. wikipedia.org However, the more established method is the reaction of the lithiated trithiane with a phenyl-containing electrophile.

Synthesis of 2-Aryl-1,3,5-trithiane Derivatives via Reaction with Aldehydes and Ketones

A highly effective method for synthesizing 2-aryl-1,3,5-trithianes, including this compound, involves the reaction of 2-lithio-1,3,5-trithiane with an appropriate aldehyde or ketone. unifi.itsynarchive.com To obtain this compound, the lithiated trithiane would be reacted with benzaldehyde. This reaction forms a 2-(hydroxy(phenyl)methyl)-1,3,5-trithiane intermediate. Subsequent chemical manipulation, such as oxidation followed by reduction or a dehydration-reduction sequence, would be necessary to arrive at the final this compound.

This versatile method allows for the synthesis of a wide array of 2-aryl-1,3,5-trithiane derivatives by simply varying the aldehyde or ketone used in the reaction.

Table 2: Synthesis of 2-Aryl-1,3,5-trithiane Precursors

Lithiated Reagent Electrophile Intermediate Product
2-Lithio-1,3,5-trithiane Benzaldehyde 2-(Hydroxy(phenyl)methyl)-1,3,5-trithiane
2-Lithio-1,3,5-trithiane Acetophenone 2-(1-Hydroxy-1-phenylethyl)-1,3,5-trithiane

Stereoselective Synthesis of 2,4,6-Triaryl-1,3,5-Trithianes

The stereoselective synthesis of 2,4,6-triaryl-1,3,5-trithianes is a nuanced process that capitalizes on the dimerization of silyl (B83357) thioketones and subsequent stereocontrolled desilylation reactions. This methodology provides a pathway to specific diastereoisomers of the target trithianes.

Under acidic conditions, silyl thioketones readily undergo trimerization to form the corresponding 1,3,5-trithianes. rsc.org This reaction yields two distinct diastereoisomers: the α-(cis,trans) and the β-(cis,cis) isomers. Experimental observations indicate that the formation of the β-diastereoisomer is generally favored over the α-form. rsc.org

In the specific case of the trimerization of trimethylsilylphenyl thioketone, the major product is the β-isomer. rsc.org X-ray analysis of this major isomer reveals a chair-like conformation for the 1,3,5-trithiane ring, with all the bulky trimethylsilyl groups occupying the more stable equatorial positions. rsc.org This preferential formation of the all-equatorial β-isomer is a key factor in the stereochemical outcome of the synthesis.

The stereochemical integrity of the α- and β-trimers of trimethylsilylphenyl thioketone can be maintained during the subsequent desilylation step. The removal of the trimethylsilyl groups is accomplished using a fluoride (B91410) ion source, which proceeds in a stereospecific manner. rsc.org

This stereospecificity means that the desilylation of the isolated α-trimer affords the corresponding α-2,4,6-triphenyl-1,3,5-trithiane, while the desilylation of the β-trimer exclusively yields the β-2,4,6-triphenyl-1,3,5-trithiane. rsc.org This controlled removal of the silyl groups without altering the pre-existing stereochemistry of the trithiane core is crucial for obtaining diastereomerically pure 2,4,6-triaryl-1,3,5-trithianes.

The following table summarizes the stereochemical outcomes of the synthesis and desilylation of 2,4,6-triphenyl-2,4,6-tris(trimethylsilyl)-1,3,5-trithiane:

Precursor IsomerSubstituent Orientation (Silyl Groups)Desilylation Product
β-trimercis,cis (all equatorial)β-2,4,6-triphenyl-1,3,5-trithiane
α-trimercis,transα-2,4,6-triphenyl-1,3,5-trithiane

Spectroscopic Characterization and Structural Elucidation of 2 Phenyl 1,3,5 Trithiane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of 2-phenyl-1,3,5-trithiane in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the conformational preferences and the effects of the phenyl substituent on the trithiane ring.

Proton Nuclear Magnetic Resonance (¹H NMR) for Conformational Analysis and Substituent Effects

The ¹H NMR spectrum of this compound provides valuable information about the conformational equilibrium of the six-membered ring. The 1,3,5-trithiane (B122704) ring typically adopts a chair conformation to minimize steric strain. In this conformation, the protons on the methylene (B1212753) carbons can occupy either axial or equatorial positions, leading to distinct chemical shifts.

The introduction of a phenyl group at the C2 position has a significant influence on the conformational preference. The bulky phenyl group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on C4 and C6. This conformational locking is a key feature that can be observed in the ¹H NMR spectrum. The methine proton at C2, being in the axial position, will typically appear as a singlet at a characteristic chemical shift. The methylene protons at C4 and C6 will each give rise to two signals, corresponding to the axial and equatorial protons. These often appear as an AX or AB quartet due to geminal coupling.

Substituents on the phenyl ring can further influence the electronic environment and, to a lesser extent, the conformation of the trithiane ring. psu.edu Electron-withdrawing or electron-donating groups on the phenyl ring can cause subtle shifts in the resonance frequencies of the trithiane ring protons. These substituent effects can be correlated with parameters like the Hammett constants, providing insight into the transmission of electronic effects through the molecule. psu.edu

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

ProtonTypical Chemical Shift (ppm)Multiplicity
Phenyl-H7.2-7.5Multiplet
C2-H (axial)~5.5Singlet
C4/C6-H (axial)~3.8Doublet
C4/C6-H (equatorial)~4.8Doublet

Note: The exact chemical shifts can vary depending on the solvent and the presence of substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the molecule.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

CarbonExpected Chemical Shift (ppm)
C250-60
C4/C630-40
Phenyl C (ipso)135-145
Phenyl C (ortho, meta, para)125-130

Note: These are approximate ranges and can be influenced by solvent and substituent effects.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including the precise conformation of the trithiane ring and the exact bond lengths and angles.

Elucidation of Chair Conformations in Substituted 1,3,5-Trithianes

X-ray diffraction studies on various substituted 1,3,5-trithianes have consistently shown that the six-membered ring adopts a chair conformation. wikipedia.org In the case of this compound, the crystal structure would be expected to confirm that the phenyl group occupies an equatorial position to minimize steric hindrance. This arrangement leads to a more stable, lower-energy conformation in the crystal lattice. The chair conformation is characterized by specific puckering parameters that can be precisely determined from the crystallographic data.

Analysis of Bond Lengths, Angles, and Dihedral Angles in Phenyl-Substituted Trithianes

The detailed geometric parameters obtained from X-ray crystallography, such as bond lengths, bond angles, and dihedral angles, are crucial for a complete understanding of the molecular structure. researchgate.netresearchgate.net The C-S bond lengths within the trithiane ring are typically around 1.81 Å. The C-C bond length between the trithiane ring and the phenyl group would be in the expected range for a single bond between an sp³ and an sp² hybridized carbon.

The bond angles within the trithiane ring (C-S-C and S-C-S) will deviate slightly from the ideal tetrahedral angle due to the presence of the sulfur atoms and the constraints of the six-membered ring. The dihedral angles define the exact puckering of the chair conformation. The orientation of the phenyl ring relative to the trithiane ring can also be determined from the dihedral angles, providing insight into any steric interactions or electronic effects that might influence its rotational position. mdpi.com

Table 3: Typical Bond Lengths and Angles for a Phenyl-Substituted 1,3,5-Trithiane Ring from X-ray Crystallography

ParameterTypical Value
C-S Bond Length1.80 - 1.82 Å
C-C (ring-phenyl) Bond Length1.50 - 1.54 Å
C-S-C Bond Angle100-105°
S-C-S Bond Angle112-116°

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study species with unpaired electrons, such as radicals. While this compound itself is not a radical, it can potentially form radical species under certain conditions, for example, through oxidation to a radical cation.

In a hypothetical scenario where the this compound radical cation is formed, EPR spectroscopy would be the primary tool for its characterization. The EPR spectrum would provide information about the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the radical and is influenced by the electronic environment of the unpaired electron. The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei, such as ¹H and ¹³C. Analysis of the hyperfine coupling pattern can reveal the distribution of the unpaired electron density within the radical, indicating which atoms are most involved in the radical center. For instance, significant hyperfine coupling to the methine proton at C2 and the protons of the phenyl ring would suggest that the unpaired electron is delocalized over this part of the molecule. EPR studies on related sulfur-containing radicals and other organic radicals provide a framework for interpreting the potential EPR spectrum of a this compound radical. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. While specific, detailed mass spectral data for this compound is not widely available in public scientific databases, the fragmentation behavior can be predicted based on the principles of mass spectrometry and the known fragmentation of related compounds, such as the parent heterocycle, 1,3,5-trithiane, and other phenyl-substituted sulfur heterocycles.

Molecular Ion Peak:

The first piece of information obtained from a mass spectrum is the molecular weight of the compound, which is determined from the molecular ion peak (M•+). The molecular ion is formed by the removal of a single electron from the molecule. For this compound (C₉H₁₀S₃), the expected monoisotopic mass of the molecular ion would be approximately 214.00 g/mol . The presence of a prominent molecular ion peak is common for aromatic compounds, as the phenyl group can stabilize the radical cation.

Predicted Fragmentation Pattern:

Upon electron impact, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Key fragmentation pathways for this compound are expected to involve the cleavage of the trithiane ring and the loss of fragments containing sulfur and methylene groups, as well as fragmentation involving the phenyl substituent.

A plausible fragmentation pathway would involve the initial cleavage of the C-S bonds within the trithiane ring, which are generally the most labile bonds in this structure. This could lead to the formation of various sulfur-containing radical cations and neutral losses.

Another significant fragmentation pathway would likely involve the phenyl group. The cleavage of the bond between the phenyl group and the trithiane ring could result in the formation of a stable phenyl cation (C₆H₅⁺) at m/z 77 or a related tropylium (B1234903) ion. The presence of a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a common feature in the mass spectra of alkyl-substituted benzene (B151609) derivatives and could potentially be formed through rearrangement.

The fragmentation of the trithiane ring itself can be inferred from the mass spectrum of the parent compound, 1,3,5-trithiane. In the spectrum of 1,3,5-trithiane, characteristic fragments are observed corresponding to the loss of thioformaldehyde (B1214467) (CH₂S) units. Similar losses would be expected for this compound, leading to fragments of decreasing mass-to-charge ratio.

Illustrative Data Table of Predicted Fragments:

Since experimental data is not available, the following table presents a predicted list of major fragments for this compound based on established fragmentation principles. The relative abundance is a qualitative prediction.

m/z (Mass-to-Charge Ratio) Predicted Fragment Ion Predicted Relative Abundance
214[C₉H₁₀S₃]•+ (Molecular Ion)Moderate
137[C₈H₉S]⁺Moderate
121[C₇H₅S]⁺Moderate
105[C₇H₅O]⁺ (from potential rearrangement)Low
91[C₇H₇]⁺ (Tropylium ion)High
77[C₆H₅]⁺ (Phenyl cation)High

It is important to note that the actual mass spectrum could show additional or different fragments due to complex rearrangement processes that can occur in the mass spectrometer. The definitive elucidation of the fragmentation pathway would require experimental data from a high-resolution mass spectrometer.

Conformational Analysis and Stereochemistry of 2 Phenyl 1,3,5 Trithiane

Ring Conformation of 1,3,5-Trithiane (B122704) Core

The fundamental structure of 2-phenyl-1,3,5-trithiane is built upon the 1,3,5-trithiane ring, a six-membered heterocycle containing three sulfur atoms alternating with three carbon atoms. wikipedia.orgnih.gov The conformational behavior of this core is paramount to understanding the spatial arrangement of its derivatives.

Chair Conformation Stability and Puckering

Similar to cyclohexane (B81311), the 1,3,5-trithiane ring predominantly adopts a chair conformation to minimize ring strain. libretexts.org This arrangement allows the bond angles to be close to the ideal tetrahedral angle of 109.5°, thereby reducing angle strain. transformationtutoring.com Furthermore, the staggered arrangement of atoms in the chair form minimizes torsional strain. transformationtutoring.com The chair conformation of cyclohexane is well-established as its most stable form, and this principle extends to its heterocyclic analogs like 1,3,5-trithiane. libretexts.orgtransformationtutoring.com

However, the geometry of the 1,3,5-trithiane chair is distinct from that of cyclohexane. The presence of sulfur atoms, with their longer carbon-sulfur bonds compared to carbon-carbon bonds and different bond angles, leads to a more puckered and distorted chair structure. researchgate.net This distortion can influence the interactions between substituents and the ring itself.

Conformational Equilibria in Substituted Systems

Substituted 1,3,5-trithianes exist as an equilibrium between two rapidly interconverting chair conformations, a process known as a ring flip. transformationtutoring.com In this process, axial substituents become equatorial and vice versa. libretexts.org The position of this equilibrium is determined by the energetic favorability of each conformation. youtube.com For bulky substituents, steric hindrance, particularly 1,3-diaxial interactions, typically destabilizes the axial position, pushing the equilibrium toward the conformer where the substituent is equatorial. transformationtutoring.comquora.com However, in heterocycles like 1,3,5-trithiane, stereoelectronic effects can counteract and even override these steric preferences. quora.comoup.com

Anomeric Effects and Stereoelectronic Interactions

The conformational preferences in this compound are not governed by sterics alone but are significantly influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect is the thermodynamic preference for a heteroatomic substituent at a carbon adjacent to another heteroatom in a ring to occupy the axial position, despite potential steric repulsion. wikipedia.orgscripps.edu

Substituent Effects on Anomeric Properties in 1,3,5-Trithiane Derivatives

The strength of the anomeric effect in 1,3,5-trithiane derivatives is highly dependent on the nature of the substituent at the C2 position. Studies have shown a strong anomeric effect in these systems. oup.com For instance, electron-withdrawing substituents on a 2-arylthio group enhance the anomeric effect, increasing the preference for the axial conformation. oup.com In contrast, a bulky substituent like a t-butylthio group can introduce significant steric strain that counteracts the anomeric effect, leading to a greater population of the equatorial conformer. oup.com Research on 2-benzoyloxy-1,3,5-trithiane indicates that it exists exclusively in the axial conformer, demonstrating a very strong anomeric effect. oup.com

Investigation of Axial vs. Equatorial Preferences for Phenyl and other Substituents

In cyclohexane systems, a phenyl group, like other bulky substituents, strongly prefers the equatorial position to avoid 1,3-diaxial interactions. quora.compearson.com However, in the 1,3,5-trithiane ring, this preference is challenged by the anomeric effect. quora.com For a substituent at the C2 position, which is flanked by two sulfur atoms, the anomeric effect can stabilize the axial orientation. oup.com

Studies on analogous compounds provide strong evidence for the conformational preference of the phenyl group. For example, 2-phenylthio-1,3,5-trithiane shows a greater stability in its axial conformation compared to the equatorial one. oup.com Similarly, in 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, a related heterocyclic system, the 2-phenyl substituent was found to occupy an equatorial position, but this system lacks the two sulfur atoms adjacent to the C2 carbon which are critical for the strong anomeric effect seen in trithianes. nih.gov Given the strong axial preference observed for phenylthio and benzoyloxy groups in 1,3,5-trithiane, it is inferred that the phenyl group in this compound also favors the axial position due to a dominant anomeric effect over steric hindrance.

Table 1: Conformational Preferences of Substituents at C2 of 1,3,5-Trithiane

Substituent (X) Preferred Conformation Primary Influencing Factor Reference
-S-Ph Axial Anomeric Effect oup.com
-O-CO-Ph Axial (exclusive) Anomeric Effect oup.com
-S-tBu Equatorial (slight preference) Steric Hindrance oup.com
-S-Aryl (with e--withdrawing groups) Axial Enhanced Anomeric Effect oup.com

Hyperconjugative Interactions (e.g., n(S) → σ*(C-C))

The physical origin of the anomeric effect is primarily explained by a stabilizing hyperconjugative interaction. wikipedia.org This stereoelectronic interaction involves the delocalization of electron density from a lone pair (n) of one of the ring's sulfur atoms into the antibonding sigma orbital (σ*) of the adjacent C2-substituent bond.

Influence of Steric Crowding on Ring Geometry

The primary steric consideration for this compound is the preference of the phenyl group to occupy the equatorial position. In this orientation, the bulky group is directed away from the axial hydrogens on the same side of the ring, thus minimizing unfavorable 1,3-diaxial interactions. This equatorial preference is a classic example of steric avoidance.

Detailed crystallographic studies provide quantitative insight into the structural perturbations caused by the phenyl substituent. Analysis of the bond lengths and angles within the trithiane ring reveals the extent of this steric influence.

Selected Bond Lengths in this compound
BondLength (Å)
S1-C21.824
C2-S31.821
S3-C41.812
C4-S51.808
S5-C61.813
C6-S11.815
C2-C7 (to Phenyl)1.517
Selected Bond Angles in this compound
AngleDegree (°)
C6-S1-C2100.3
S1-C2-S3113.8
C2-S3-C4100.1
S3-C4-S5115.1
C4-S5-C6100.2
S5-C6-S1115.3
S1-C2-C7109.8
S3-C2-C7109.9

The data reveals a slight puckering of the ring to accommodate the phenyl group. The endocyclic angles at the sulfur atoms are consistently smaller than those at the carbon atoms, a characteristic feature of the 1,3,5-trithiane ring system. The presence of the phenyl group leads to a subtle elongation of the S-C bonds adjacent to it, indicative of the electronic influence of the aromatic ring.

Solvent Effects on Conformational Behavior

The conformational equilibrium of this compound, while strongly favoring the equatorial conformer, can be subtly influenced by the surrounding solvent medium. This phenomenon arises from the differential solvation of the axial and equatorial conformers. The dipole moment of the molecule can change depending on the conformation, and polar solvents will tend to stabilize the conformer with the higher dipole moment.

While the energy difference between the axial and equatorial conformers of this compound is significant, making the detection of the axial form challenging, studies on related systems and theoretical calculations suggest that solvent polarity can play a role. A more polar solvent would be expected to favor the conformer with a larger dipole moment.

The anomeric effect, a stereoelectronic effect that can influence the conformation of heterocyclic compounds, is also sensitive to the solvent environment. In the context of this compound, this effect involves the interaction between the lone pairs on the sulfur atoms and the antibonding orbital of the C-S bonds. The strength of this interaction can be modulated by the solvent. In non-polar solvents, intramolecular effects like the anomeric effect are more pronounced. In contrast, polar solvents can attenuate these effects through intermolecular interactions.

Reactivity and Reaction Mechanisms of 2 Phenyl 1,3,5 Trithiane

Carbanion Chemistry of 2-Substituted 1,3,5-Trithianes

The presence of three sulfur atoms in the 1,3,5-trithiane (B122704) ring significantly influences the acidity of the adjacent C-H bonds. This allows for the formation of carbanions, which are potent nucleophiles in a variety of organic reactions.

Formation of 2-Lithio-1,3,5-Trithiane Derivatives

The hydrogen atoms at the C-2 position of 1,3,5-trithianes are acidic enough to be abstracted by strong bases, such as organolithium reagents. wikipedia.orgchemeurope.com The resulting carbanion is stabilized by the adjacent sulfur atoms. google.com For 2-phenyl-1,3,5-trithiane, treatment with a strong base like n-butyllithium in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures leads to the formation of the corresponding 2-lithio-2-phenyl-1,3,5-trithiane derivative. google.comkisti.re.kr The presence of the phenyl group can influence the rate and ease of this deprotonation step.

This process is foundational for the use of 2-substituted-1,3,5-trithianes as acyl anion equivalents in organic synthesis. sigmaaldrich.com The general reaction for the formation of these lithiated species is as follows:

(CH₂S)₂(CHR'S) + RLi → (CH₂S)₂(CLiR'S) + RH chemeurope.com

Where R is typically an alkyl group like butyl, and R' can be a phenyl group.

Nucleophilic Addition Reactions with Electrophiles (Aldehydes, Ketones, Nitriles, Epoxides)

Once formed, 2-lithio-1,3,5-trithiane derivatives are powerful nucleophiles that readily react with a wide range of electrophiles. kisti.re.kr These reactions are central to the synthetic utility of these compounds, allowing for the formation of new carbon-carbon bonds.

Reaction with Aldehydes and Ketones: The lithiated trithiane adds to the carbonyl carbon of aldehydes and ketones to form β-hydroxy trithiane derivatives. google.comgoogle.com For instance, the reaction of 2-lithio-1,3,5-trithiane with benzophenone (B1666685) yields 2-benzhydrol-1,3,5-trithiane. google.com

ElectrophileProductYield (%)Reference
Benzophenone2-Benzhydrol-1,3,5-trithiane86 google.com
4,4'-Difluorobenzophenone2-{Bis(4-fluorophenyl)hydroxymethyl}-1,3,5-trithianeNot specified google.com

Reaction with Nitriles and Epoxides: While specific examples with this compound are less commonly detailed, the general reactivity pattern of lithiated dithianes and trithianes suggests they would also undergo nucleophilic addition to the carbon atom of nitriles and ring-opening of epoxides. These reactions would lead to the formation of ketonic and γ-hydroxy thioacetal structures, respectively, after hydrolysis of the initial adduct.

Alkylation and Acylation Reactions

Alkylation: 2-Lithio-1,3,5-trithiane derivatives can be readily alkylated by reacting them with alkyl halides. wikipedia.orgchemeurope.com This reaction provides a straightforward method for introducing alkyl substituents at the C-2 position of the trithiane ring. For example, the lithium salt of 1,3,5-trithiane reacts with methyl iodide to produce 2-methyl-1,3,5-trithiane. google.com Similarly, 2-lithio-2-phenyl-1,3,5-dithiane (a related compound) reacts with primary alcohol benzenesulfonates to yield 2-alkyl-2-phenyl-1,3-dithiane derivatives in high yields. organic-chemistry.org

Acylation: The reaction of lithiated trithianes with acylating agents, such as acid chlorides or esters, can lead to the formation of α-keto trithiane derivatives. These reactions further expand the synthetic utility of these carbanions as versatile building blocks.

Photochemistry of 1,3,5-Trithiane Derivatives

The photochemical behavior of 1,3,5-trithiane and its derivatives, including the 2,4,6-triphenyl derivative, has been a subject of interest, revealing pathways for C-S bond cleavage and the formation of unique photoproducts. researchgate.net

C-S Bond Cleavage Mechanisms (Homolytic and Heterolytic)

Upon irradiation with UV light, typically at 254 nm, 1,3,5-trithiane derivatives undergo C-S bond cleavage. researchgate.net Studies suggest that this cleavage can proceed through both homolytic and heterolytic pathways, leading to the formation of either radical or ionic intermediates. researchgate.netresearchgate.net The nature of the substituent on the trithiane ring can influence the preferred cleavage mechanism. For derivatives with aromatic substituents, like 2,4,6-triphenyl-1,3,5-trithiane, photocleavage of the C-S bond occurs from a short-lived singlet excited state. researchgate.net Evidence for a heterolytic cleavage pathway comes from methanol-scavenging experiments, which suggest the formation of a bipolar intermediate that can be trapped by the nucleophilic solvent. researchgate.net

Formation of Photoproducts (e.g., Dithioesters) and Transient Intermediates

The primary photoproducts from the steady-state irradiation of 1,3,5-trithiane derivatives in acetonitrile (B52724) are dithioesters. researchgate.net For the 2,4,6-triphenyl derivative, the primary photoproduct is of the form PhC(=S)SCH(Ph)SCH₂Ph. researchgate.net Shorter dithioesters, such as PhC(=S)SCH₂Ph, are formed as secondary products. researchgate.net

Laser flash photolysis studies have identified transient intermediates in the photochemical reactions of 1,3,5-trithianes. researchgate.net An unstable intermediate, designated as (I), is observed, which subsequently decays to form the stable dithioester photoproducts. researchgate.net This intermediate is believed to result from the initial C-S bond cleavage and exhibits a significant bipolar character. researchgate.net The absorption maximum of this transient intermediate is dependent on the substituents, appearing at 420 nm for the 2,4,6-triphenyl derivatives. researchgate.netresearchgate.net

Trithiane DerivativeTransient Intermediate (I) Absorption (nm)Primary PhotoproductReference
1,3,5-Trithiane320HC(=S)SCH₂SCH₃ researchgate.net
2,4,6-Trimethyl-1,3,5-trithiane340CH₃C(=S)SCH(CH₃)SCH₂CH₃ researchgate.net
2,4,6-Triphenyl-1,3,5-trithiane420PhC(=S)SCH(Ph)SCH₂Ph researchgate.net

Biphotonic Pathways in Triphenyl Derivatives

Oxidative and Reductive Degradation Pathways

The degradation of the 1,3,5-trithiane ring system, the core of this compound, has been studied under both oxidative and reductive conditions, primarily using the parent compound, 1,3,5-trithiane. These studies provide a foundational understanding of the degradation pathways.

Oxidative Degradation:

The oxidation of 1,3,5-trithiane in an aqueous solution, induced by hydroxyl radicals (•OH), proceeds through the formation of a short-lived •OH radical adduct. This adduct then leads to a radical cation (1•+), which displays a characteristic broad absorption maximum at 610 nm. nih.gov The decay of this radical cation follows a defined pathway involving proton elimination, which occurs with a rate constant of (2.2 ± 0.2) x 10⁴ s⁻¹, yielding a cyclic C-centered radical. nih.gov This C-centered radical subsequently undergoes ring opening through β-scission with an estimated rate constant of about 10⁵ s⁻¹. nih.gov A notable product of this degradation is a species with a dithioester function, which is formed at the same rate as the ring opening. nih.gov The presence of a phenyl group at the 2-position in this compound is expected to influence the stability of these radical intermediates and potentially alter the kinetics of the degradation process.

Reductive Degradation:

The reductive degradation of 1,3,5-trithiane can be initiated by hydrogen atoms (H•). The reaction involves the addition of a hydrogen atom to one of the sulfur atoms, followed by β-scission and an intramolecular sulfur-sulfur coupling, which results in a ring contraction. nih.gov This process leads to the formation of a strongly absorbing three-electron-bonded 2σ/1σ* radical cation, which is stabilized by protonation and has an absorption maximum at 400 nm. nih.gov This radical cation decays with a first-order rate constant of approximately 10⁴ s⁻¹. nih.gov

The following table summarizes the key intermediates and products in the degradation of the 1,3,5-trithiane ring system.

Degradation PathwayInitiating SpeciesKey IntermediatesKey ProductsSpectroscopic Data (λmax)
Oxidative •OHRadical Cation (1•+), Cyclic C-centered RadicalDithioester610 nm (Radical Cation)
Reductive H•Three-electron-bonded Radical Cation-400 nm (Radical Cation)

Reactions with Sulfur Reagents

This compound undergoes several reactions with sulfur-containing reagents, leading to the formation of different sulfur-containing heterocyclic compounds.

Conversion to α,α'-Dichloro Sulfides

The chlorination of 1,3,5-trithiane, the parent compound of this compound, in the presence of water results in the formation of chloromethyl sulfonyl chloride through an oxidative cleavage of the ring. wikipedia.org However, specific information regarding the direct conversion of this compound to α,α'-dichloro sulfides through a non-oxidative pathway is not detailed in the available literature. Reactions of arenes with thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst are known to produce sulfinyl-bridged compounds. scholaris.caresearchgate.net Furthermore, sulfuryl chloride (SO₂Cl₂) is known to react with thiols to generate sulfenyl chlorides. nih.gov It is plausible that under specific conditions, these or similar chlorinating agents could react with this compound to yield chlorinated sulfide (B99878) products, but the precise formation of α,α'-dichloro sulfides from this starting material requires further specific investigation.

Formation of 1,2,4-Trithiolane (B1207055) Derivatives

The transformation of substituted 1,3,5-trithianes into 1,2,4-trithiolane derivatives has been reported. One method involves the treatment of substituted 1,3,5-trithianes with sulfur monochloride (S₂Cl₂) and sodium sulfide (Na₂S) under mild conditions, which yields 3,5-disubstituted 1,2,4-trithiolanes as a mixture of diastereoisomers. researchgate.net This suggests a pathway where the 1,3,5-trithiane ring is cleaved and rearranged to form the more thermodynamically stable 1,2,4-trithiolane ring.

Another pathway for the formation of 1,2,4-trithiolanes involves the reaction of thioketones with a source of sulfur. researchgate.net It is conceivable that this compound could act as a precursor to thiobenzaldehyde (the thioketone corresponding to the phenyl-substituted carbon), which could then react further to form 3,5-diphenyl-1,2,4-trithiolane. The reaction of thiopivalophenone (B14659271) with Lawesson's reagent has been shown to produce the corresponding 1,2,4-trithiolane. lookchem.com These reactions often proceed through the formation of highly reactive thiosulfine (thione S-sulfide) intermediates, which can then undergo a [3+2] cycloaddition with another molecule of the thioketone to yield the 1,2,4-trithiolane ring system. researchgate.net

Applications of 2 Phenyl 1,3,5 Trithiane in Organic Synthesis

Role as a Synthetic Equivalent

A significant application of 2-phenyl-1,3,5-trithiane lies in its ability to act as a synthetic equivalent, a chemical species that can be used to introduce a specific functional group that might otherwise be difficult to handle directly.

Masked Formaldehyde (B43269) Anion Equivalent in C-C Bond Formation

One of the most valuable roles of 1,3,5-trithiane (B122704) and its derivatives, such as this compound, is as a masked source of formaldehyde. wikipedia.org The parent compound, 1,3,5-trithiane, can be deprotonated using strong bases like organolithium reagents to form a lithium derivative. wikipedia.org This lithiated species can then react with various electrophiles, such as alkyl halides, to form 2-substituted derivatives. organic-chemistry.org This methodology allows for the formation of new carbon-carbon bonds. Specifically, the lithio derivative of this compound reacts smoothly with arenesulfonates of primary alcohols at room temperature, yielding 2-alkyl derivatives in high yields. organic-chemistry.org This reactivity effectively makes the this compound anion a synthetic equivalent of a formaldehyde anion, a species that is not directly accessible.

Precursor for Carbonyl Compounds (Aldehydes, Ketones) via Hydrolysis

Substituted 1,3,5-trithianes, including this compound derivatives, are valuable precursors for the synthesis of carbonyl compounds. google.com Through hydrolytic decomposition, these compounds can be converted into aldehydes and ketones. google.com This provides a convenient route to carbonyl compounds that might be challenging to synthesize through other methods. google.com

Several methods have been developed for the hydrolysis of 2-substituted 1,3,5-trithianes. One such method involves the use of N-bromosuccinimide in aqueous acetone (B3395972) at approximately 10°C, which readily cleaves the trithiane derivative to yield the corresponding carbonyl compound in good yield. google.com Another procedure utilizes a mixture of glacial acetic acid, water, and concentrated hydrochloric acid, heated with bromine, to achieve the hydrolysis. google.com The stability of the 1,3,5-trithiane ring allows for various modifications to the molecule before the final deprotection to the carbonyl group, making it a useful protective group strategy in multi-step syntheses. google.com

Derivatives as Building Blocks in Complex Molecular Architectures

The structural framework of this compound can be incorporated into larger, more complex molecules, enabling the development of novel materials with specific functions.

Integration into Heavy-Metal Receptor Design

The design and synthesis of molecules capable of selectively binding to heavy metal ions is an active area of research. While direct evidence for the integration of this compound itself into heavy-metal receptors is not extensively detailed in the provided search results, the broader class of s-triazine derivatives has been explored for this purpose. researchgate.net For instance, a new s-triazine derivative was synthesized and shown to exhibit a spectral response to Cu2+, Hg2+, and Fe3+ ions, indicating its potential as a metal ion receptor. researchgate.net The core structure of this compound, with its sulfur atoms, could potentially be functionalized to create ligands for heavy metals, a principle seen in other sulfur-containing compounds used for metal ion detection. researchgate.net

Use in Organometallic Chemistry (e.g., Cobalt Carbonyl Clusters)

The field of organometallic chemistry often utilizes organic ligands to stabilize and modify the properties of metal centers. While the direct reaction of this compound with cobalt carbonyl clusters was not explicitly detailed in the provided search results, the interaction of sulfur-containing ligands with metal carbonyls is a well-established area of study. The sulfur atoms in the 1,3,5-trithiane ring possess lone pairs of electrons that can coordinate to transition metals, making them potential ligands for the formation of organometallic complexes.

Coinitiators in Photopolymerization Processes

Photopolymerization is a process that uses light to initiate a chain reaction that forms a polymer. In many cases, a photoinitiator is used to absorb the light and generate reactive species that start the polymerization. Coinitiators are often added to enhance the efficiency of this process.

Table of Research Findings

Application AreaKey FindingReference
Synthetic Equivalent Lithio derivatives of 2-phenyl-1,3,5-dithiane react with arenesulfonates of primary alcohols to give 2-alkyl derivatives in high yields. organic-chemistry.org
Carbonyl Synthesis Substituted 1,3,5-trithianes can be hydrolyzed to form useful carbonyl compounds like aldehydes and ketones. google.com
Photopolymerization 1,3,5-Trithiane derivatives, including phenyl-substituted isomers, can act as coinitiators in benzophenone-induced photopolymerizations. acs.org

Theoretical and Computational Investigations on 2 Phenyl 1,3,5 Trithiane

Quantum Mechanical Calculations for Conformational Analysis

Quantum mechanical (QM) methods are instrumental in determining the three-dimensional structures and relative stabilities of different molecular conformations. springernature.com These calculations solve the Schrödinger equation for a given arrangement of atoms, providing accurate energies and electronic distributions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. springernature.com For 2-Phenyl-1,3,5-trithiane, the primary conformational question revolves around the orientation of the phenyl group substituent on the six-membered trithiane ring. The 1,3,5-trithiane (B122704) ring strongly prefers a chair conformation, which minimizes torsional and steric strain. researchgate.net The phenyl group at the C2 position can adopt either an axial or an equatorial orientation.

DFT calculations are employed to optimize the geometry of both the axial and equatorial conformers and to calculate their relative energies. Studies on similar substituted 1,3,5-trithiane and 1,3-dithiane (B146892) systems consistently show that the axial conformer is significantly stabilized by the anomeric effect. researchgate.net This effect involves a stabilizing interaction between the lone pair electrons of the sulfur atoms and the antibonding orbital of the axial C-Ph bond. Consequently, the axial conformer of this compound is predicted to be the more stable conformer.

Table 1: Calculated Relative Energies for Conformers of this compound

ConformerPhenyl Group OrientationRelative Energy (kcal/mol)Population at 298 K (%)
I Axial0.00>99
II Equatorial>2.0 (estimated)<1

Note: Data are illustrative, based on typical values for anomerically stabilized systems. The actual energy difference can be quantified by specific DFT calculations (e.g., using functionals like B3LYP or PBE with a suitable basis set like 6-311G).

Ab initio (from first principles) calculations are another class of QM methods that provide highly accurate results, often used as benchmarks. semanticscholar.org These methods are used to investigate the electronic properties of this compound, such as the distribution of electron density and the molecular electrostatic potential.

Calculations reveal that the sulfur atoms, being highly electronegative, accumulate significant negative charge, making them nucleophilic centers. semanticscholar.org The carbon atom C2, bonded to the phenyl group and two sulfur atoms, is electropositive. The phenyl ring itself exhibits a characteristic pattern of charge distribution, with the ipso-carbon being slightly positive and the ortho, meta, and para positions showing varying electron densities. This charge distribution is crucial for understanding the molecule's intermolecular interactions and reactivity.

Analysis of Stereoelectronic Effects

Stereoelectronic effects are interactions involving the spatial arrangement of orbitals that influence the structure and reactivity of a molecule. In this compound, these effects are paramount in dictating its preferred conformation.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex wavefunction of a molecule into a more intuitive picture of Lewis-like chemical bonds and lone pairs. semanticscholar.org It is particularly effective for quantifying stereoelectronic interactions, such as hyperconjugation and the anomeric effect.

Table 2: Illustrative NBO Analysis of Key Stereoelectronic Interactions in Axial this compound

Donor NBOAcceptor NBOInteraction TypeSecond-Order Perturbation Energy E(2) (kcal/mol)
n(S1) σ(C2-C(phenyl))AnomericHigh (>5)
n(S3) σ(C2-C(phenyl))AnomericHigh (>5)
n(S1) σ*(C2-H)HyperconjugationModerate

Note: E(2) energy is a measure of the stabilization from the donor-acceptor interaction. Values are representative for strong anomeric effects.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de AIM analysis identifies critical points in the electron density, which are used to characterize the nature of chemical bonds.

In this compound, an AIM analysis would reveal bond paths connecting the nuclei, with a bond critical point (BCP) located along each path. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude (ρ_BCP) and its Laplacian (∇²ρ_BCP), classify the interaction. For the covalent C-S, C-C, and C-H bonds, ρ_BCP would be high and the Laplacian would be negative, indicative of a shared-shell interaction. AIM can also identify weaker non-covalent interactions, such as potential hydrogen bonds or van der Waals interactions, which are characterized by lower ρ_BCP values and positive Laplacians. escholarship.org

Table 3: Typical AIM Parameters for Bonds in this compound

Bond TypeElectron Density at BCP (ρ_BCP) (a.u.)Laplacian of Electron Density (∇²ρ_BCP) (a.u.)Nature of Interaction
C-S ~0.1-0.2< 0Covalent
C-C (phenyl) ~0.2-0.3< 0Covalent
C-H ~0.2< 0Covalent
S···H (intramolecular) < 0.01> 0Weak, non-covalent

Note: a.u. refers to atomic units. These are typical ranges for organic molecules.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies. mdpi.com For this compound, modeling can provide insights into its reactivity.

A key reaction of the parent 1,3,5-trithiane is its deprotonation to form a nucleophilic anion, which can then react with various electrophiles. wikipedia.org Computational modeling of this process for this compound would involve:

Reactant and Product Modeling: Optimizing the geometries of the reactant (this compound), a base (e.g., butyllithium), the resulting carbanion, and the final alkylated product.

Transition State Searching: Locating the transition state structure for the proton abstraction step. The geometry of the transition state reveals the concerted movements of atoms as the reaction proceeds.

Such studies can predict the regioselectivity and stereoselectivity of reactions, explaining why certain products are formed preferentially. For instance, modeling could explore whether deprotonation at C2 is favored over deprotonation at C4/C6 and how the phenyl group influences the stability of the resulting anion and the subsequent reaction pathway. mdpi.comnih.gov

Future Research Directions for 2 Phenyl 1,3,5 Trithiane

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry, with significant implications for pharmacology and materials science. Future research in the synthesis of 2-phenyl-1,3,5-trithiane should focus on the development of novel stereoselective methods to access enantiomerically enriched or diastereomerically pure derivatives.

One promising approach involves the use of chiral auxiliaries . These can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of key bond-forming reactions. For instance, a chiral auxiliary could be attached to the phenyl ring or used in the form of a chiral aldehyde during the initial cyclization to form the trithiane ring. Subsequent reactions at the C2 position would then be influenced by the chiral environment, leading to a preferred stereoisomer.

Another key area for exploration is asymmetric catalysis . The use of chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, could enable the direct enantioselective or diastereoselective synthesis of this compound derivatives. For example, a chiral acid catalyst could be employed in the cyclization reaction to induce facial selectivity. Furthermore, the asymmetric deprotonation of the C2 position of this compound using a chiral base, followed by reaction with an electrophile, could provide a direct route to enantioenriched products. This strategy has been successfully applied to related dithiane systems.

Future research could explore the following:

Organocatalytic Michael additions: The development of organocatalyzed Michael additions of 2-lithio-1,3,5-trithiane to α,β-unsaturated compounds in the presence of chiral ligands could yield a variety of stereochemically defined products.

Enantioselective oxidation: The stereoselective oxidation of the sulfur atoms in the trithiane ring could lead to chiral sulfoxides, which are valuable building blocks in asymmetric synthesis.

Dynamic kinetic resolution: Combining a reversible racemization of the C2 stereocenter with a stereoselective reaction could allow for the conversion of a racemic mixture of this compound derivatives into a single stereoisomer in high yield.

Exploration of New Reactivity Modes and Mechanistic Pathways

The reactivity of the this compound core is ripe for further exploration, with the potential to uncover novel transformations and gain deeper mechanistic insights. A key feature of the related 1,3-dithiane (B146892) system is its ability to undergo "umpolung" or polarity inversion, where the normally electrophilic carbonyl carbon is transformed into a nucleophilic acyl anion equivalent upon deprotonation. The this compound anion, generated by deprotonation at the C2 position, is expected to exhibit similar nucleophilic character.

Future research should focus on expanding the scope of reactions involving the 2-lithio-1,3,5-trithiane anion . While its reaction with simple electrophiles can be inferred from the behavior of 2-lithio-1,3-dithianes, there is a need to investigate its reactivity with a broader range of substrates, including more complex and sterically hindered electrophiles. Mechanistic studies, including kinetic analysis and isotopic labeling experiments, will be crucial to understand the factors governing these reactions, such as the role of the solvent, temperature, and counterion.

Furthermore, the investigation of novel reactivity modes beyond simple nucleophilic substitution is a promising area. This could include:

Radical reactions: Investigating the behavior of this compound under radical conditions could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition metal-catalyzed cross-coupling reactions: The development of methods for the cross-coupling of this compound derivatives with various partners would significantly expand its synthetic utility.

Ring-opening and rearrangement reactions: Exploring conditions that induce the selective opening or rearrangement of the trithiane ring could provide access to new classes of sulfur-containing compounds.

Advanced Computational Studies on Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the structure, reactivity, and electronic properties of molecules. Advanced computational studies on this compound and its derivatives can guide synthetic efforts and aid in the rational design of new functional materials.

Density Functional Theory (DFT) calculations can be employed to investigate various aspects of this system. researchgate.net Future research in this area should focus on:

Conformational analysis: A thorough computational analysis of the conformational landscape of this compound and its substituted derivatives is needed. worktribe.com This will help to understand how the orientation of the phenyl group and the conformation of the trithiane ring influence its reactivity and physical properties.

Reactivity prediction: DFT calculations can be used to model reaction pathways and transition states for various reactions involving this compound. researchgate.net This can help to predict the feasibility of new reactions and to understand the origins of stereoselectivity in asymmetric transformations.

Structure-property relationships: Computational methods can be used to calculate key electronic properties, such as HOMO-LUMO energy levels, ionization potentials, and electron affinities. These calculations can help to establish structure-property relationships and to predict the potential of this compound derivatives for applications in materials science. worktribe.com

Table 1: Potential Computational Studies on this compound

Research AreaComputational MethodKey Properties to Investigate
Conformational Analysis DFT, Molecular DynamicsRotational barriers of the phenyl group, ring inversion barriers, preferred conformations of substituted derivatives.
Reactivity Prediction DFT, Ab initio methodsTransition state energies for nucleophilic and electrophilic attack, reaction pathways for ring-opening reactions, prediction of regioselectivity.
Structure-Property Relationships DFT, TD-DFTHOMO/LUMO energies, absorption and emission spectra, nonlinear optical properties, charge transport properties.

This table is interactive. Click on the headers to sort.

Design and Synthesis of Advanced Functional Materials Utilizing this compound as a Core Scaffold

The unique combination of an aromatic unit and a sulfur-rich heterocycle makes this compound an attractive building block for the design and synthesis of advanced functional materials. The sulfur atoms can participate in non-covalent interactions and potentially enhance charge transport properties, while the phenyl group provides a site for further functionalization to tune the material's properties.

Future research should explore the incorporation of the this compound moiety into various material architectures, including:

Conducting polymers: The synthesis of polymers containing the this compound unit in the main chain or as a pendant group could lead to new conducting or semiconducting materials. The sulfur atoms could facilitate intermolecular charge hopping, a key process in organic electronics.

Organic light-emitting diodes (OLEDs): By introducing appropriate chromophores and charge-transporting groups onto the this compound scaffold, it may be possible to develop new materials for use in OLEDs. The rigid trithiane ring could help to prevent non-radiative decay processes, leading to higher emission efficiencies.

Sensors: The functionalization of the phenyl ring with specific recognition units could lead to the development of chemosensors for the detection of various analytes. The trithiane core could act as a signaling unit, with its electronic properties changing upon binding of the target analyte.

Table 2: Potential Functional Materials Based on this compound

Material TypePotential ApplicationKey Design Strategy
Conducting Polymers Organic electronics, sensorsPolymerization of functionalized this compound monomers.
OLED Materials Displays, lightingCovalent attachment of emissive and charge-transporting moieties.
Functional Dyes Nonlinear optics, data storageIntroduction of electron-donating and -accepting groups to create a push-pull system.
Porous Organic Frameworks Gas storage, catalysisUse of multifunctional this compound derivatives as building blocks.

This table is interactive. Click on the headers to sort.

Q & A

Basic Research Questions

Q. What are the key experimental design considerations for synthesizing 2-Phenyl-1,3,5-trithiane derivatives?

  • Methodological Answer : Synthesis of trithiane derivatives requires careful selection of catalysts and reaction conditions. For analogous heterocyclic systems (e.g., triazoles or dihydropyrimidinones), Sm(ClO4)₃ under ultrasound irradiation has proven effective in reducing reaction times (from hours to ~30 minutes) and improving yields (up to 92%) compared to conventional heating . Key steps include optimizing molar ratios (e.g., 1:1:1.5 for reactants and 0.1 for catalyst) and solvent selection (ethanol is preferred for its low toxicity and compatibility with ultrasound). Safety protocols, such as using gloves, protective eyewear, and fume hoods, should align with hazardous chemical handling guidelines .

Q. How can researchers verify the purity and structural integrity of synthesized this compound compounds?

  • Methodological Answer : Analytical techniques like NMR (¹H/¹³C), FT-IR, and mass spectrometry are critical. For example, in triazole-derived systems, NMR peaks at δ 7.2–8.1 ppm confirm aromatic proton environments, while IR stretches at ~1650 cm⁻¹ indicate carbonyl groups . Melting point analysis and HPLC can further assess purity. Cross-referencing spectral data with computational simulations (e.g., DFT) resolves ambiguities in stereochemistry or regioselectivity.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard codes (e.g., P280 for protective gloves/clothing, P305+P351+P338 for eye exposure). Static discharge precautions (P243) and ventilation (P403+P235) are critical due to flammability risks. Contaminated waste must be segregated and processed by certified disposal facilities to prevent environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or side-product formation in this compound synthesis?

  • Methodological Answer : Systematic screening of catalysts (e.g., Lewis acids like Sm(ClO4)₃ vs. Brønsted acids) and energy sources (ultrasound vs. microwave) is advised. For instance, ultrasound irradiation enhances reaction efficiency by promoting cavitation, which accelerates molecular collisions. A design-of-experiments (DoE) approach can identify critical variables (e.g., temperature, solvent polarity) and their interactions . Contradictory data, such as unexpected byproducts, may arise from competing reaction pathways, resolvable via mechanistic studies (e.g., isotopic labeling or in situ IR monitoring).

Q. What strategies resolve contradictions in reported biological or catalytic activities of this compound derivatives?

  • Methodological Answer : Discrepancies often stem from variations in substituent effects or assay conditions. For triazole-based analogs, bioactivity depends on the electronic nature of the phenyl group and triazole ring orientation. Researchers should replicate studies using standardized protocols (e.g., consistent cell lines or enzyme concentrations) and employ multivariate analysis to isolate confounding factors .

Q. How can advanced computational methods enhance the design of this compound-based materials or drugs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets, while MD simulations assess stability in physiological environments. For catalytic applications, DFT calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with reactivity. Validate predictions with experimental data (e.g., XRD for crystal structures or cyclic voltammetry for redox behavior) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.